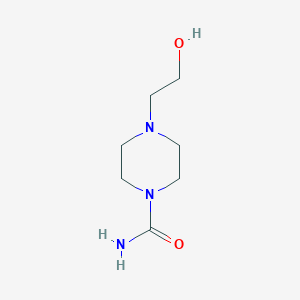

4-(2-Hydroxyethyl)piperazine-1-carboxamide

Beschreibung

4-(2-Hydroxyethyl)piperazine-1-carboxamide is a piperazine derivative characterized by a hydroxyethyl substituent on the piperazine ring and a carboxamide functional group. Piperazine-1-carboxamide derivatives are widely explored for their pharmacological properties, including enzyme inhibition, receptor modulation, and antiproliferative activities .

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-7(12)10-3-1-9(2-4-10)5-6-11/h11H,1-6H2,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWZAXWDPQYNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406309 | |

| Record name | 4-(2-Hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116882-73-6 | |

| Record name | 4-(2-Hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116882-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Ethoxylation of Piperazine Followed by Carboxamide Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (PIP:EO) | 2:1 to 1:1 | Maximizes HEP |

| Temperature Zones | 140–160°C (top), 200–250°C (bottom) | Enhances separation |

| Catalyst | Heterogeneous (e.g., ion-exchange resins) | Reduces side reactions |

Post-ethoxylation, the secondary amine in HEP undergoes acylation. Protonation of HEP in acetic acid or methanol forms a mono-ammonium salt, selectively activating the remaining nitrogen for reaction with carbamoyl chloride or analogous reagents. This step typically achieves yields of 75–85% with purity >95% after recrystallization.

Carboxamide Formation on Piperazine Followed by Ethoxylation

Alternative approaches first introduce the carboxamide group onto piperazine, followed by ethoxylation.

Protonation-Mediated Acylation

Piperazine is dissolved in acetic acid to form piperazine monoacetate, which reacts with acyl chlorides (e.g., chloroacetyl chloride) at 25–60°C. Heterogeneous catalysts such as Zn²⁺-supported resins accelerate the reaction, achieving 80–90% conversion within 4 hours. The resulting piperazine-1-carboxamide is then subjected to ethoxylation under conditions similar to Section 2.1. However, this method faces challenges in preventing over-ethoxylation, necessitating precise stoichiometric control.

One-Pot Synthesis Approaches

Emerging strategies aim to consolidate steps into a single reactor. For instance, simultaneous ethoxylation and acylation using dual-feed systems in a reactive distillation column has been explored. Early-stage trials report moderate yields (60–70%) due to competing reactions but highlight potential for optimization through staged catalyst deployment.

Optimization of Reaction Conditions

Catalytic Systems and Their Efficacy

Heterogeneous catalysts, particularly metal ion-supported resins (e.g., Zn²⁺, Cu²⁺), enhance reaction rates and selectivity. For example, Zn²⁺-loaded Amberlyst® resins reduce acylation times by 40% compared to homogeneous catalysts.

Solvent Selection and Reaction Medium Optimization

-

Polar Protic Solvents (Methanol, Acetic Acid): Facilitate protonation and improve reagent solubility.

-

Aprotic Solvents (THF, DMF): Preferred for acyl chloride reactions but require anhydrous conditions.

Temperature and Pressure Effects

Elevated temperatures (80–100°C) accelerate acylation but risk decomposition. Reactive distillation mitigates this by maintaining optimal thermal gradients.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous reactive distillation systems with automated feed controls. A representative industrial setup achieves a throughput of 500 kg/day with >90% purity, leveraging real-time monitoring to adjust ethylene oxide feed rates and minimize DIHEP formation.

Recent Advances in Synthetic Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes. Pilot-scale flow reactors equipped with microwave units demonstrate 95% conversion in 15 minutes for acylation steps, though scalability remains under investigation.

Challenges in Synthesis and Purification

-

Regioselectivity: Ensuring mono-substitution requires precise stoichiometry and advanced separation techniques.

-

Byproduct Management: DIHEP and over-acylated derivatives necessitate multi-step distillation or chromatography.

-

Catalyst Degradation: Repeated use of heterogeneous catalysts leads to metal leaching, requiring periodic regeneration.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxyethyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(2-Hydroxyethyl)piperazine-1-carboxamide features a piperazine ring with hydroxyethyl and carboxamide substituents. This structure allows for potential hydrogen bonding and influences its solubility, reactivity, and biological activity. Its molecular formula is C₈H₁₈N₂O₂, with a molar mass of approximately 174.25 g/mol.

Scientific Research Applications

The compound is utilized in various scientific domains, including:

1. Organic Synthesis:

- Building Block for Pharmaceuticals: It serves as a versatile intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its piperazine structure is prevalent in many neuroactive agents, enhancing its relevance in drug development.

- Synthesis of Complex Molecules: The compound is involved in synthesizing complex organic molecules due to its reactive functional groups, allowing for diverse chemical transformations.

2. Biological Research:

- Enzyme Inhibitors and Receptor Agonists: It is employed in preparing biologically active molecules that can modulate enzyme activity or interact with specific receptors, crucial for understanding biochemical pathways and developing therapeutic agents.

- Neuropharmacology Studies: Research focuses on its interactions with neurotransmitter receptors, contributing to the development of new neuroleptic agents or antidepressants.

3. Medicinal Chemistry:

- Drug Development: The compound is investigated for its potential therapeutic effects against various diseases, including cancer and diabetes. Its ability to form covalent bonds with biological targets makes it a candidate for drug design.

Industrial Applications

In addition to its scientific applications, this compound finds use in several industrial processes:

1. Production of Specialty Chemicals:

- It is used as an intermediate in the synthesis of specialty chemicals, including corrosion inhibitors and surfactants. The compound's unique properties allow it to enhance the performance characteristics of these materials.

2. Polyurethane Catalysts:

- The compound serves as a catalyst in the production of polyurethanes, contributing to the formulation of materials with desirable mechanical properties.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study on Neuroactive Agents | Investigated the synthesis of neuroleptic compounds | Demonstrated enhanced binding affinity to dopamine receptors compared to similar compounds. |

| Enzyme Inhibition Research | Explored the role as an enzyme inhibitor | Showed significant inhibition of specific metabolic pathways related to cancer progression. |

| Industrial Application Analysis | Evaluated its use in polyurethane production | Confirmed improved durability and performance of polyurethane products when using this compound as a catalyst. |

Wirkmechanismus

The mechanism of action of 4-(2-Hydroxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a buffer, maintaining the pH levels necessary for enzymatic reactions. Additionally, its hydroxyl and carboxamide groups allow it to form hydrogen bonds with other molecules, influencing its reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Piperazine-1-carboxamide derivatives differ primarily in substituents on the carboxamide-linked aromatic ring and the piperazine core. Key structural modifications and their impacts are summarized below:

Table 1: Structural Features and Physical Properties of Selected Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃, Cl): Compounds like A13 and YM-92088 exhibit higher melting points (~200°C) and enhanced stability, likely due to strong intermolecular interactions .

- Hydroxyethyl Group : While the target compound’s melting point is unreported, the hydroxyethyl group may reduce crystallinity compared to aryl-substituted derivatives, improving solubility in polar solvents .

- Methoxy and Fluoro Substituents : A16 and A3 show moderate melting points (~188–197°C), balancing lipophilicity and solubility .

Key Observations :

- TRPV1/TRPM8 Modulation : BCTC’s urea structure and chloropyridinyl group confer high selectivity for TRP channels, critical for pain management .

- Antiproliferative Effects : Derivatives like A25–A30 with chloro/fluoro substituents show activity against cancer cell lines, possibly due to DNA interaction or kinase inhibition .

- Enzyme Inhibition : JNJ Compound A’s dichlorophenyl group enhances DGAT1 binding, while PKM-833 () uses a chroman group for brain-penetrable FAAH inhibition .

Biologische Aktivität

4-(2-Hydroxyethyl)piperazine-1-carboxamide, also known as N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide, is a piperazine derivative characterized by its unique structural features, including a piperazine ring and hydroxyethyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and radioprotection.

Structural Characteristics

The molecular formula of this compound is CHNO, with a molar mass of approximately 201.27 g/mol. The presence of hydroxyethyl and amide groups allows for significant hydrogen bonding, which enhances its solubility and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Neuropharmacological Effects : Due to its structural similarities to known neuroactive agents, it is being explored as a potential building block for new antidepressants and neuroleptic agents. Its interactions with neurotransmitter receptors are crucial for understanding its pharmacological effects.

- Radioprotective Properties : Studies have shown that piperazine derivatives, including this compound, may serve as radioprotective agents. In vitro assays demonstrated that these compounds can mitigate DNA damage in lymphoblastic leukemia cells exposed to gamma radiation .

Neuropharmacological Studies

A study investigating the effects of various piperazine derivatives on cell lines relevant to neurological disorders revealed that this compound significantly enhanced cell viability when pretreated before radiation exposure. For example, MOLT-4 cells preincubated with this compound showed increased survival rates compared to controls after exposure to ionizing radiation .

Radioprotection Mechanism

The mechanism by which this compound exerts its radioprotective effects involves:

- Inhibition of Apoptosis : Flow cytometry analyses indicated that treatment with this compound reduced apoptosis rates in irradiated cells. The percentage of viable cells in treated groups was significantly higher than those exposed to radiation alone .

- DNA Damage Mitigation : The dicentric chromosome assay demonstrated that pre-treatment with this compound effectively reduced DNA damage in peripheral blood mononuclear cells exposed to gamma radiation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-methylpiperazine | Piperazine ring with methyl substitution | Used in industrial applications |

| 1-(2-Hydroxyethyl)-piperazine | Hydroxyethyl substitution on piperazine | Potentially different biological activity |

| N,N-Diethylpiperazine | Two ethyl groups on nitrogen | Increased lipophilicity affecting bioavailability |

| This compound | Hydroxyethyl and carboxamide functional groups | Enhanced biological activity compared to others |

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.

Q & A

Q. Q1. What are the standard synthetic routes for 4-(2-Hydroxyethyl)piperazine-1-carboxamide, and what critical reaction conditions ensure success?

The synthesis typically involves three key steps:

Piperazine Ring Formation : Reaction of ethylenediamine with dihaloalkanes (e.g., 1,2-dichloroethane) under basic conditions to form the piperazine core .

Hydroxyethyl Group Introduction : Nucleophilic substitution using ethylene oxide or ethylene chlorohydrin to attach the hydroxyethyl moiety to the piperazine ring .

Carboxamide Functionalization : Reaction with a carboxamide precursor (e.g., isocyanate derivatives) under mild, anhydrous conditions to avoid side reactions .

Critical Conditions : Use of inert atmosphere (N₂/Ar) during nucleophilic substitutions, controlled temperature (0–25°C), and purification via recrystallization or column chromatography to achieve >95% purity .

Advanced Synthesis

Q. Q2. How can multi-step synthesis of this compound be optimized for high yield and scalability in academic settings?

Strategies include:

- Flow Chemistry : Continuous flow reactors to enhance reaction control and reduce side products .

- Green Solvents : Replacement of traditional solvents (DCM, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalytic Methods : Use of organocatalysts (e.g., DBU) to accelerate carboxamide coupling steps .

- In-line Analytics : Real-time monitoring via FTIR or HPLC to optimize reaction progress .

Structural Characterization

Q. Q3. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Diffraction : Single-crystal X-ray analysis to resolve stereochemistry and hydrogen-bonding networks .

- IR Spectroscopy : Detection of carboxamide C=O stretching (~1650 cm⁻¹) and hydroxyethyl O-H bands (~3300 cm⁻¹) .

Mechanism of Action

Q. Q4. How does the hydroxyethyl group influence the compound’s interaction with biological targets?

The hydroxyethyl group enhances:

- Hydrogen Bonding : Forms H-bonds with enzyme active sites (e.g., kinases or GPCRs), improving binding affinity .

- Solubility : Increases aqueous solubility compared to non-hydroxylated analogs, aiding bioavailability .

- Conformational Flexibility : Allows adaptive binding to dynamic protein pockets .

Comparison : Analogs lacking this group (e.g., N-(4-sulfamoylphenyl)piperazine-1-carbothioamide) show reduced cellular uptake in in vitro models .

Biological Applications

Q. Q5. What in vitro models are recommended for evaluating its pharmacological potential?

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination .

- Cell Viability Studies : MTT assays on cancer lines (e.g., HeLa, MCF-7) to assess antitumor activity .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .

- Metabolic Stability : Liver microsomes or CYP450 inhibition studies to predict pharmacokinetics .

Data Contradictions

Q. Q6. How should researchers resolve discrepancies in reported biological activity data?

- Method Validation : Standardize assay protocols (e.g., ATP concentration in kinase assays) to reduce variability .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate purity via orthogonal methods (HPLC, LC-MS) .

- Meta-Analysis : Cross-reference results with structural analogs (e.g., piperazine derivatives in ) to identify trends .

Enzyme Inhibition

Q. Q7. What methodologies are optimal for studying its inhibitory effects on specific enzymes?

- Kinetic Studies : Use steady-state kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .

- Surface Plasmon Resonance (SPR) : Real-time binding analysis to measure association/dissociation rates .

- Molecular Docking : In silico modeling (e.g., AutoDock Vina) to predict binding poses and guide mutagenesis studies .

Advanced SAR Studies

Q. Q8. How can structure-activity relationship (SAR) studies focus on the hydroxyethyl and carboxamide groups?

- Hydroxyethyl Modifications : Synthesize analogs with methyl/ethyl substitutions to assess steric effects .

- Carboxamide Bioisosteres : Replace carboxamide with sulfonamide or urea groups to evaluate potency .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical H-bond donors/acceptors .

Metabolic Stability

Q. Q9. What in vitro assays evaluate metabolic stability, and how are results interpreted?

- Liver Microsome Assays : Incubate with human/rat microsomes and measure parent compound depletion via LC-MS .

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) to identify enzyme inhibition risks .

- Half-life (t₁/₂) Calculation : Use the formula , where is the elimination rate constant .

Toxicological Profiling

Q. Q10. Which assays are recommended for preliminary toxicological assessment?

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains .

- Hemolysis Assay : Evaluate erythrocyte membrane disruption via spectrophotometric analysis .

- Acute Toxicity : Zebrafish embryo models (LC₅₀ determination) for rapid in vivo screening .

- hERG Binding : Patch-clamp assays to predict cardiotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.